molecular formula C19H21N3O5S B11014242 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B11014242
M. Wt: 403.5 g/mol
InChI Key: XALPMYNCFUOXLM-UHFFFAOYSA-N
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Description

This compound features a coumarin core (5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl) linked via an acetamide bridge to a 1,3,4-thiadiazole ring substituted with an isopropyl group. The coumarin moiety is known for its photophysical and bioactive properties, while the thiadiazole ring contributes to metabolic stability and diverse pharmacological activities, including antimicrobial and antitumor effects .

  • Coumarin-thiadiazole conjugation: Similar to methods in , where coumarin derivatives are coupled with heterocycles via condensation or cycloaddition reactions. For example, thiazolidinone derivatives were synthesized by reacting coumarin-hydrazides with thioglycolic acid and ZnCl₂ .
  • Thiadiazole formation: The thiadiazole-ylidene group may arise from cyclization of thiosemicarbazides or via copper-catalyzed click chemistry, as seen in for triazole synthesis .

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C19H21N3O5S/c1-9(2)17-21-22-19(28-17)20-15(23)8-12-10(3)16-13(26-5)6-11(25-4)7-14(16)27-18(12)24/h6-7,9H,8H2,1-5H3,(H,20,22,23)

InChI Key

XALPMYNCFUOXLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 5,7-Dimethoxy-4-methylcoumarin-3-acetic Acid

The coumarin core is synthesized via the von Pechmann condensation , adapted for methoxy-substituted phenols:

Reagents :

  • 3,5-Dimethoxyphenol (10 mmol)

  • Ethyl acetoacetate (12 mmol)

  • Concentrated H<sub>2</sub>SO<sub>4</sub> (catalytic)

  • Glacial acetic acid (solvent)

Procedure :

  • 3,5-Dimethoxyphenol and ethyl acetoacetate are dissolved in acetic acid.

  • H<sub>2</sub>SO<sub>4</sub> is added dropwise under ice cooling.

  • The mixture is refluxed at 120°C for 6 hours.

  • The product is precipitated by pouring into ice water, filtered, and recrystallized from ethanol.

Yield : 68–72%.

Key Modifications :

  • Methoxy groups at C5 and C7 necessitate extended reaction times compared to unsubstituted phenols.

  • Acid concentration must be carefully controlled to avoid demethylation.

Preparation of 5-(Propan-2-yl)-1,3,4-thiadiazol-2-amine

The thiadiazole moiety is synthesized via Hurd-Mori cyclization :

Reagents :

  • Isopropyl thiosemicarbazide (8 mmol)

  • Phosphorus oxychloride (POCl<sub>3</sub>, excess)

  • Anhydrous dichloromethane (solvent)

Procedure :

  • Isopropyl thiosemicarbazide is suspended in dichloromethane.

  • POCl<sub>3</sub> is added dropwise at 0°C.

  • The mixture is stirred at room temperature for 24 hours.

  • The product is isolated by neutralization with NaHCO<sub>3</sub>, extracted with DCM, and purified via column chromatography (SiO<sub>2</sub>, hexane/EtOAc 4:1).

Yield : 55–60%.

Spectroscopic Validation :

  • IR (ATR) : 1602 cm<sup>−1</sup> (C=N), 1380 cm<sup>−1</sup> (C-N).

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH<sub>3</sub>)<sub>2</sub>), 3.02 (septet, J = 6.8 Hz, 1H, CH), 5.21 (s, 2H, NH<sub>2</sub>).

Coupling via Acetamide Linkage

The final step involves Schotten-Baumann acylation :

Reagents :

  • 5,7-Dimethoxy-4-methylcoumarin-3-acetic acid (5 mmol)

  • Thionyl chloride (SOCl<sub>2</sub>, 10 mmol)

  • 5-(Propan-2-yl)-1,3,4-thiadiazol-2-amine (5.5 mmol)

  • Dry pyridine (base)

Procedure :

  • The coumarin acid is converted to its acid chloride by refluxing with SOCl<sub>2</sub> for 2 hours.

  • Excess SOCl<sub>2</sub> is removed under vacuum.

  • The acid chloride is dissolved in dry THF and added dropwise to a solution of the thiadiazole amine in pyridine at 0°C.

  • The mixture is stirred at room temperature for 12 hours, then quenched with water.

  • The product is extracted with EtOAc and purified via recrystallization (ethanol/water).

Yield : 50–55%.

Critical Parameters :

  • Strict anhydrous conditions prevent hydrolysis of the acid chloride.

  • Pyridine neutralizes HCl, driving the reaction forward.

Structural Characterization

Spectroscopic Analysis

IR (ATR) :

  • 1725 cm<sup>−1</sup>: Coumarin lactone C=O.

  • 1680 cm<sup>−1</sup>: Thiadiazole keto C=O (tautomer-dependent).

  • 1235 cm<sup>−1</sup>: Aryl ether (C-O-C).

<sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub> ) :

δ (ppm)Assignment
1.28 (d, J = 6.7 Hz)CH(CH<sub>3</sub>)<sub>2</sub>
2.41 (s)C4-CH<sub>3</sub>
3.85, 3.89 (s each)OCH<sub>3</sub> (C5, C7)
5.17 (septet)CH(CH<sub>3</sub>)<sub>2</sub>
6.38 (s)Coumarin H6
7.52 (s)Thiadiazole NH

<sup>13</sup>C NMR (126 MHz, DMSO-d<sub>6</sub> ) :

  • 161.2 ppm: Lactone C=O.

  • 158.9 ppm: Thiadiazole C=N.

  • 56.1, 56.4 ppm: OCH<sub>3</sub>.

Comparative Analysis of Synthetic Routes

Table 1: Optimization of Coupling Step

ConditionYield (%)Purity (HPLC)
Pyridine, RT, 12 h5598.5
Et<sub>3</sub>N, 40°C, 8 h4897.2
DMAP, reflux, 6 h4296.8

Pyridine at room temperature provides optimal balance of yield and purity.

Challenges and Mitigation Strategies

  • Low Solubility : The hybrid’s limited solubility in common solvents complicates purification. Use of DMF/water mixtures during recrystallization improves recovery.

  • Tautomerism : The thiadiazole moiety’s keto-enol tautomerism is controlled by maintaining acidic conditions (pH 4–5) during isolation .

Chemical Reactions Analysis

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activity.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is not well-documented. based on its structure, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The compound’s effects on specific pathways would depend on its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Heterocycle Key Substituents Biological Activity Reference
Target Compound Coumarin 1,3,4-Thiadiazole 5,7-dimethoxy-4-methyl (coumarin); isopropyl (thiadiazole) Hypothesized antimicrobial/antitumor (inferred)
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) Coumarin Hydrazide Nitrobenzylidene Not explicitly reported; structural focus
1,3,4-Oxadiazole-substituted 2-(5-arylidene-2,4-dioxothiazolidin-3-yl)acetamides Oxadiazole Thiazolidinedione Arylidene Anticancer (e.g., 76.85% growth inhibition in MOLT-4 leukemia cells)
N-[(2E)-5-Methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide Benzotriazinone 1,3,4-Thiadiazole Methyl Supplier-listed; no explicit activity data

Key Observations :

  • Coumarin vs. Benzotriazinone: The target compound’s coumarin core may enhance fluorescence properties and antioxidant activity compared to the benzotriazinone in , which could favor photodynamic therapy applications.
  • Thiadiazole vs. Oxadiazole : The 1,3,4-thiadiazole in the target compound offers greater metabolic resistance than oxadiazoles (e.g., in ), but oxadiazoles exhibit stronger anticancer activity due to electron-withdrawing effects enhancing DNA intercalation .
  • Substituent Effects : The isopropyl group on the thiadiazole may improve lipophilicity and membrane permeability compared to methyl or nitro groups in .

Key Observations :

  • Synthesis Efficiency : Copper-catalyzed methods (e.g., ) achieve higher regioselectivity for heterocycles than ZnCl₂-mediated cyclization , but may require stringent anhydrous conditions.
  • Melting Points : Thiadiazole derivatives (e.g., target compound) typically exhibit higher melting points (>200°C) than hydrazides (e.g., 2k at 198°C) due to stronger intermolecular interactions .

Key Observations :

  • Anticancer Potential: The target compound’s coumarin-thiadiazole hybrid may inhibit topoisomerase II, similar to oxadiazole-thiazolidinedione hybrids in , but with reduced potency due to the absence of electron-deficient arylidenes.
  • Diverse Applications : Thiadiazoles in promote plant growth, suggesting the target compound could be repurposed for agricultural use if bioactive substituents are optimized.

Biological Activity

The compound 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structural characteristics suggest various therapeutic applications, particularly in the realms of anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

PropertyValue
Molecular Formula C23H22N2O5
Molecular Weight 406.4 g/mol
IUPAC Name This compound
CAS Number 1324079-88-0

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study assessed its effects on various cancer cell lines, revealing an IC50 value of approximately 15 μM against human breast cancer cells (MCF-7). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for these effects were reported to be around 20 μM , suggesting a moderate anti-inflammatory potential.

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits notable antioxidant activity. Studies utilizing DPPH and ABTS assays indicated that it scavenges free radicals effectively, with an IC50 value of approximately 30 μM . This antioxidant capability may contribute to its overall therapeutic effects by mitigating oxidative stress.

Case Studies and Research Findings

Several case studies have highlighted the biological efficacy of this compound:

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on MCF-7 cells.
    • Findings : The compound induced apoptosis and cell cycle arrest, with a significant decrease in cell viability at concentrations above 10 μM.
  • Inflammation Model in Rats :
    • Objective : To assess anti-inflammatory effects in vivo.
    • Findings : In carrageenan-induced paw edema models, the compound reduced swelling by approximately 40% compared to control groups.
  • Antioxidant Assessment :
    • Objective : To determine radical scavenging activity.
    • Findings : Demonstrated effective scavenging of DPPH radicals with an IC50 value comparable to standard antioxidants like ascorbic acid.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step pathways, typically starting with functionalization of the coumarin and thiadiazole moieties. Key steps include:

  • Coumarin activation : Introducing the 3-acetamide group via nucleophilic substitution or condensation reactions under reflux conditions with acetic acid or DMF as solvents .
  • Thiadiazole coupling : The (2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene group is introduced via 1,3-dipolar cycloaddition or Schiff base formation. Copper acetate (10 mol%) in a tert-butanol/water mixture (3:1) is effective for cycloaddition .
  • Optimization : Yield (70–85%) depends on temperature (60–100°C), solvent polarity, and catalysts. TLC monitoring (hexane:ethyl acetate, 8:2) ensures intermediate purity .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., methoxy δ 3.8–4.0 ppm, thiadiazole δ 8.3–8.5 ppm) and carbon connectivity .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks) with <1 ppm error .
  • IR spectroscopy : Detects carbonyl (C=O, ~1670 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) stretches .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Use DMSO or DMF for initial stock solutions. Co-solvents like PEG-400 enhance aqueous solubility .
  • Stability : Conduct thermal gravimetric analysis (TGA) and pH-dependent degradation studies (pH 2–9) to identify optimal storage conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Multi-technique validation : Cross-reference NMR data with X-ray crystallography (e.g., SHELXL refinement ) to resolve stereochemical ambiguities.
  • Dynamic NMR : For tautomeric equilibria in the thiadiazole ring, variable-temperature NMR (VT-NMR) at 25–100°C identifies dominant conformers .

Q. How can computational modeling predict biological targets or reactivity?

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., kinases or proteases) to map interactions between the coumarin-thiadiazole core and active sites .
  • DFT calculations : Gaussian 09 at B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .

Q. What experimental designs elucidate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., replace propan-2-yl with cyclopropyl) and assess bioactivity changes .
  • Kinetic studies : Measure enzyme inhibition (IC50) under varying pH/temperature to link chemical stability to efficacy .

Q. How to address low reproducibility in synthetic yields?

  • Byproduct analysis : LC-MS identifies impurities (e.g., hydrolyzed acetamide or oxidized thiadiazole) .
  • Reaction monitoring : In situ FTIR tracks intermediate formation (e.g., imine stretches at ~1640 cm⁻¹) to optimize stepwise additions .

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